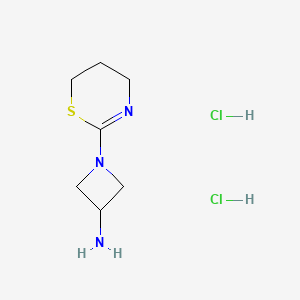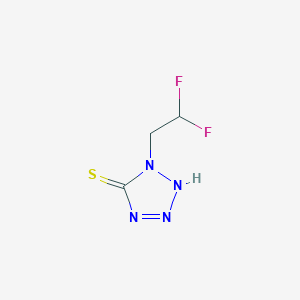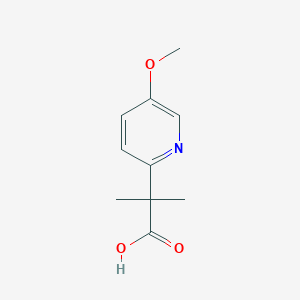
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is part of the morpholinopyrimidine family, which is known for its diverse pharmacological properties .
Mechanism of Action
Target of Action
The compound N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide primarily targets inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These are key enzymes involved in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is responsible for the production of prostaglandins, another group of compounds that play a crucial role in inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .
Biochemical Pathways
The action of this compound affects the pathways involving nitric oxide and prostaglandins. By inhibiting iNOS and COX-2, it disrupts the production of these pro-inflammatory mediators, leading to a reduction in inflammation . The downstream effects include a decrease in redness, swelling, discomfort, and heat, which are all indicators of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 proteins, leading to a decrease in the production of nitric oxide and prostaglandins . This results in an overall reduction in the inflammatory response .
Biochemical Analysis
Biochemical Properties
Morpholinopyrimidine derivatives have been shown to exhibit anti-inflammatory activity in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests that N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
Given the anti-inflammatory activity of related compounds, it is plausible that this compound could influence cell function by modulating inflammatory signaling pathways .
Molecular Mechanism
Related compounds have been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations, suggesting potential binding interactions with biomolecules such as enzymes involved in NO production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide typically involves the reaction of 6-methyl-2-morpholinopyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it useful in studying cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol (V4): This compound also exhibits anti-inflammatory properties by inhibiting iNOS and COX-2.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8): Similar to V4, it inhibits the production of nitric oxide and COX-2.
Uniqueness
N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)isobutyramide stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10(2)13(19)15-9-12-8-11(3)16-14(17-12)18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDHLBNBCRMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide](/img/structure/B2723819.png)




![N-(4-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2723828.png)
![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate](/img/structure/B2723835.png)

![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2723839.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)

